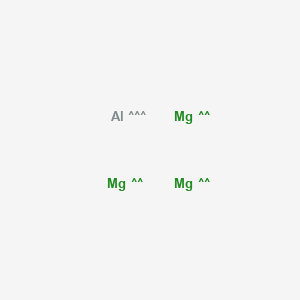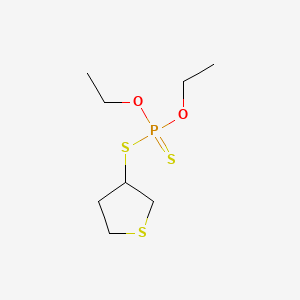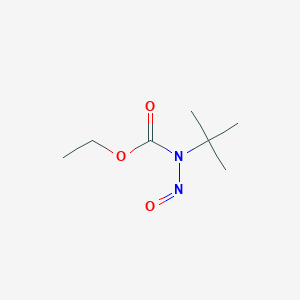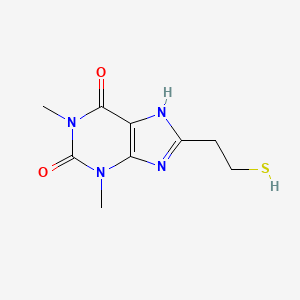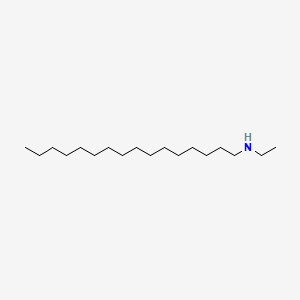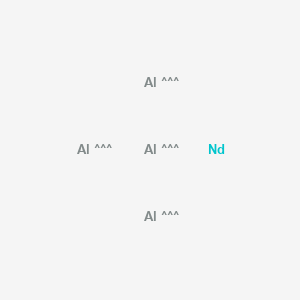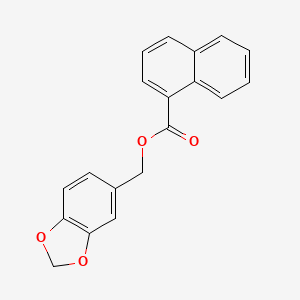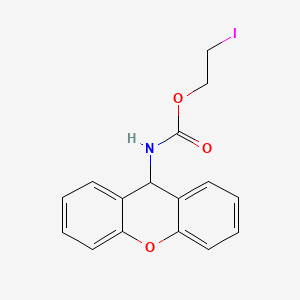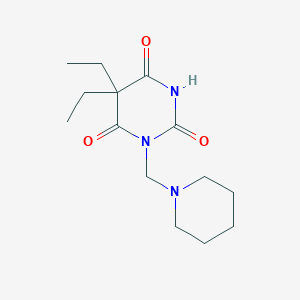
Chromium--ruthenium (2/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chromium–ruthenium (2/1) is a bimetallic compound composed of chromium and ruthenium in a 2:1 ratio
Méthodes De Préparation
The preparation of chromium–ruthenium (2/1) can be achieved through various synthetic routes. One common method involves the co-precipitation of chromium and ruthenium salts, followed by calcination to form the desired compound. Another approach is the impregnation method, where chromium and ruthenium precursors are impregnated onto a support material, such as gamma-alumina, and then subjected to thermal treatment to form the bimetallic compound .
Industrial production methods often involve the use of nanometer materials supported ruthenium catalysts. These methods include defect engineering, coordination design, ion exchange, the dipping method, and electrochemical deposition .
Analyse Des Réactions Chimiques
Chromium–ruthenium (2/1) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, the compound can act as an electrocatalyst for the oxygen evolution reaction (OER) in acidic media. This reaction involves the conversion of water into oxygen gas, which is a key process in clean energy technologies .
Common reagents used in these reactions include metal-organic frameworks, such as MIL-101 (Cr), which serve as precursors for the formation of chromium–ruthenium oxides. The major products formed from these reactions include chromium and ruthenium oxides, which exhibit high stability and catalytic activity .
Applications De Recherche Scientifique
Chromium–ruthenium (2/1) has a wide range of scientific research applications. In chemistry, it is used as a catalyst for various organic reactions, including hydrogenation and oxidation reactions. In biology and medicine, ruthenium-based compounds have shown promise as antimicrobial agents and anticancer drugs due to their ability to interact with DNA and induce cell death .
In the field of energy storage, chromium–ruthenium (2/1) is used in the development of advanced electrocatalysts for water splitting and fuel cells. Additionally, ruthenium nanoclusters have been explored for their potential in photocatalysis, electronics, and sensors .
Mécanisme D'action
The mechanism of action of chromium–ruthenium (2/1) involves its interaction with molecular targets and pathways in various applications. For example, in antimicrobial applications, ruthenium complexes can bind to DNA and disrupt cellular processes, leading to cell death . In catalytic applications, the compound’s high surface area and unique electronic properties facilitate the transfer of electrons and protons, enhancing reaction rates and efficiency .
Comparaison Avec Des Composés Similaires
Chromium–ruthenium (2/1) can be compared with other bimetallic compounds, such as chromium–osmium and ruthenium–osmium compounds. While all these compounds exhibit high catalytic activity, chromium–ruthenium (2/1) is often preferred due to its lower cost and higher stability under acidic conditions .
Similar compounds include:
- Chromium–osmium
- Ruthenium–osmium
- Chromium–iron
- Ruthenium–iron
Chromium–ruthenium (2/1) stands out due to its unique combination of catalytic properties, stability, and cost-effectiveness, making it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
12371-33-4 |
|---|---|
Formule moléculaire |
Cr2Ru |
Poids moléculaire |
205.1 g/mol |
Nom IUPAC |
chromium;ruthenium |
InChI |
InChI=1S/2Cr.Ru |
Clé InChI |
PIWOTTWXMPYCII-UHFFFAOYSA-N |
SMILES canonique |
[Cr].[Cr].[Ru] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


